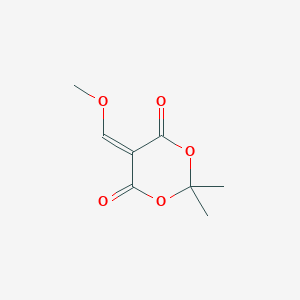

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Übersicht

Beschreibung

The compound of interest, 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is a derivative of Meldrum's acid and is characterized by a 1,3-dioxane ring structure with various substituents. This class of compounds has been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

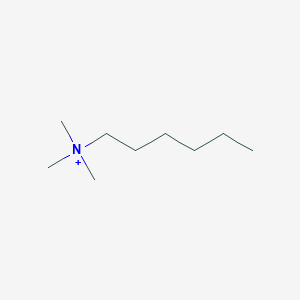

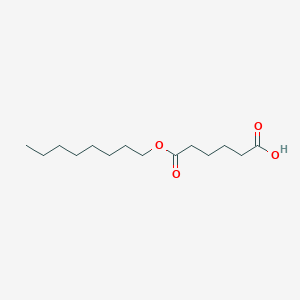

The synthesis of derivatives of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. For instance, a self-catalyzed Knoevenagel condensation has been used to synthesize a series of novel 5-arylidene derivatives without the need for an external catalyst, using Meldrum’s acid and formylphenoxyaliphatic acids in water . Another approach utilizes hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in water, offering advantages such as neutral conditions, short reaction times, and high yields . These methods highlight the versatility and efficiency of synthesizing these compounds under environmentally friendly conditions.

Molecular Structure Analysis

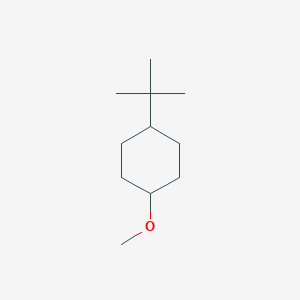

The molecular structure of these compounds has been elucidated using single crystal X-ray diffraction (XRD) and density functional theory (DFT) techniques. The XRD studies reveal that these molecules can arrange in dimer forms through intermolecular hydrogen bonding . The DFT studies provide insights into the optimized molecular structure, natural bond orbital analysis, electrostatic potential map, and frontier molecular orbital energies . The crystal structure of a related compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, shows that the 1,3-dioxane ring adopts a distorted envelope conformation, and the structure is stabilized by weak intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of these compounds has been explored in various chemical reactions. For example, the reaction of 5-[bis-(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with aqueous ammonia yields 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione in excellent yield, which can further react to form sulfoxide derivatives and phosphonium salts . Additionally, the selective hydrogenation of the exocyclic double bond of 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones has been achieved using sodium borohydride, leading to hydrogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The electrochemical behavior of 5-(azulen-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones has been studied using cyclic and differential pulse voltammetry, revealing the influence of donor and acceptor substituents on their redox processes . The compounds exhibit DPPH radical scavenging activity and cytotoxicity against the A431 cancer cell line, indicating their potential in biomedical applications . The crystal structure of 2,2-dimethyl-5-[(2-metylhydrazinyl)methylidene-1,3-dioxan-4,6-dione shows that the molecules are linked through hydrogen bonds, forming supramolecular chains .

Wissenschaftliche Forschungsanwendungen

Building Blocks in Organic Synthesis

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives are used as building blocks in organic synthesis. These compounds, due to their high acidity, offer unique characteristics for synthesizing various structures. For instance, Mierina, Mishnev, and Jure (2015) have reported the synthesis and structural analysis of derivatives, highlighting the impact of different substituents on molecular conformations and crystal packing arrangements (Mierina, Mishnev, & Jure, 2015).

Synthesis and Crystal Structure Analysis

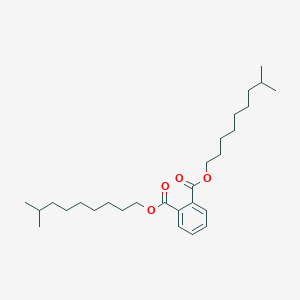

Zeng (2014) prepared a new compound using Meldrum's acid and 4-methoxybenzaldehyde, focusing on its crystal structure. This research adds to the understanding of the conformation and crystal packing of these compounds, emphasizing the role of weak intermolecular hydrogen bonds in stabilizing the structure (Zeng, 2014).

Environmentally Friendly Synthesis Methods

Jin, Zhao, Li, Zhao, and Li (2006) developed an efficient and environmentally friendly synthesis method for 5-arylmethylene derivatives of the compound. They employed a condensation reaction in aqueous media, highlighting the potential for greener synthesis approaches in organic chemistry (Jin et al., 2006).

Pyrolytic Applications

Baxter, Brown, Eastwood, and Harrington (1977) studied the pyrolysis of methoxyacetylene derivatives, including 5-methoxymethylene-2,2-dimethyl-1,3-dioxan-4,6-dione. Their research provides insights into the formation of complex mixtures from these compounds under specific conditions, contributing to the understanding of pyrolytic reactions in organic chemistry (Baxter et al., 1977).

Molecular Modeling and Electronic Properties

Dey, Ghosh, Ghosh, and Mukherjee (2015) synthesized 5-arylidene derivatives and conducted single crystal and powder crystal X-ray diffraction studies. They also explored the electronic properties of these compounds, thereby enhancing the understanding of their structural and electronic characteristics (Dey et al., 2015).

Eigenschaften

IUPAC Name |

5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLSQHLXPRYYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=COC)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165952 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

15568-85-1 | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

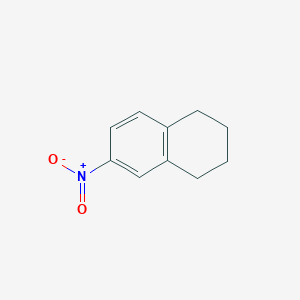

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)